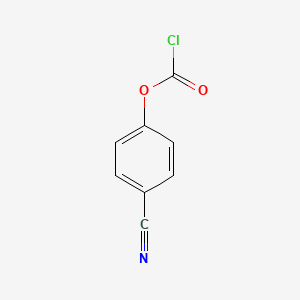

4-Cyanophenyl chloroformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyanophenyl chloroformate is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of phenyl chloroformate, where a cyano group is attached to the phenyl ring. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is a colorless to pale yellow liquid that is sensitive to moisture and should be handled with care.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Cyanophenyl chloroformate can be synthesized through the reaction of 4-cyanophenol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Cyanophenol+Phosgene→4-Cyanophenyl chloroformate+HCl

The reaction is usually carried out at low temperatures to control the reactivity of phosgene and to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process is designed to minimize the exposure to phosgene, a highly toxic gas, by using closed systems and appropriate safety measures.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyanophenyl chloroformate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyanophenol and hydrochloric acid.

Common Reagents and Conditions

Amines: React with this compound to form carbamates. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

Alcohols: React with this compound to form carbonates. This reaction also requires a base to neutralize the acid by-product.

Major Products

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

4-Cyanophenol: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Cyanophenyl chloroformate serves as a crucial reagent in organic synthesis, particularly for the formation of carbamates and carbonates. These compounds are significant intermediates in the production of pharmaceuticals and agrochemicals.

Key Reactions Involving this compound:

- Formation of Carbamates: The compound reacts with alcohols, thiols, and amines to yield stable carbamate linkages.

- Synthesis of Carbonates: Similar reactions can produce carbonates, which are vital for various chemical processes.

Bioconjugation

In biochemistry, this compound is employed to modify biomolecules such as proteins and peptides. The formation of stable carbamate linkages allows for the attachment of various functional groups to biomolecules, facilitating studies in drug development and protein engineering.

Applications in Bioconjugation:

- Protein Modification: It enables the conjugation of drugs or probes to proteins, enhancing their therapeutic efficacy.

- Peptide Synthesis: Used in the synthesis of peptide-based therapeutics by modifying amino acids.

Material Science

The compound is also significant in material science, particularly in the preparation of functionalized polymers and surfaces. These materials find applications in sensors, coatings, and other advanced materials.

Material Applications:

- Functionalized Polymers: this compound can be used to create polymers with specific functionalities for targeted applications.

- Coatings: It aids in developing surface coatings that exhibit desired chemical properties.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Formation of carbamates and carbonates | Vital for pharmaceutical intermediates |

| Bioconjugation | Modification of proteins and peptides | Enhances therapeutic efficacy |

| Material Science | Preparation of functionalized polymers | Enables advanced material properties |

Case Study 1: Synthesis of Carbamates

A study demonstrated the efficiency of this compound in synthesizing various carbamates from alcohols under mild conditions. The reaction yielded high purity products with minimal by-products, showcasing its utility in organic synthesis .

Case Study 2: Bioconjugation Applications

Research involving the modification of peptides with this compound revealed enhanced stability and bioactivity of the resultant conjugates. This study highlighted its potential in developing peptide-based drugs with improved pharmacological properties .

Case Study 3: Functionalized Polymers

In material science applications, a project utilized this compound to create functionalized coatings that exhibited enhanced adhesion properties. These coatings were tested for their effectiveness in various environmental conditions .

Mecanismo De Acción

The mechanism of action of 4-cyanophenyl chloroformate involves the formation of a reactive intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets include hydroxyl and amino groups in the nucleophiles, leading to the formation of carbamates and carbonates. The reaction pathway typically involves the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparación Con Compuestos Similares

Similar Compounds

Phenyl chloroformate: Similar in structure but lacks the cyano group. It is used for similar applications but may have different reactivity and selectivity.

4-Nitrophenyl chloroformate: Contains a nitro group instead of a cyano group. It is commonly used as a coupling reagent in peptide synthesis.

Uniqueness

4-Cyanophenyl chloroformate is unique due to the presence of the cyano group, which can influence its reactivity and the properties of the resulting products. The cyano group can also participate in additional interactions, such as hydrogen bonding, which can be advantageous in certain applications.

Actividad Biológica

4-Cyanophenyl chloroformate (CPCF), with the chemical formula C₉H₆ClNO₂, is a chloroformate derivative that has garnered interest in various fields due to its biological activity and utility in organic synthesis. This article explores the biological activities associated with CPCF, its mechanisms of action, and relevant research findings.

This compound is synthesized through a reaction between 4-cyanophenol and phosgene, typically in the presence of a base like pyridine to neutralize hydrochloric acid produced during the reaction:

This compound is known for its reactivity, particularly in nucleophilic substitution reactions, which are crucial for forming carbamates and carbonates that serve as intermediates in pharmaceuticals and agrochemicals .

CPCF primarily exhibits biological activity through its ability to form stable carbamate linkages with biomolecules such as proteins and peptides. This modification can influence the structure and function of these biomolecules, potentially affecting various metabolic pathways . The compound's mode of action involves nucleophilic substitution reactions, where nucleophiles such as amines or alcohols react with CPCF to produce carbamates or carbonates, respectively .

Case Studies

- Modification of Biomolecules : In a study examining the use of chloroformates for bioconjugation, CPCF was highlighted for its ability to modify proteins by forming stable carbamate linkages. This modification can enhance the functionality of therapeutic proteins .

- Pharmacokinetics : Like other chloroformates, CPCF is volatile and degrades in moist air. Understanding its pharmacokinetic properties is essential for safe handling and application in biological systems .

- Toxicity and Safety : Due to its hazardous nature, including flammability and toxicity upon contact with skin or inhalation, proper safety measures are crucial when handling CPCF in laboratory settings .

Comparative Analysis

A comparison of this compound with similar compounds reveals differences in reactivity and potential biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₆ClNO₂ | Contains cyano group affecting reactivity |

| Phenyl chloroformate | C₇H₅ClO₂ | Lacks cyano group |

| 4-Nitrophenyl chloroformate | C₉H₈ClN₃O₂ | Contains nitro group |

The presence of the cyano group in CPCF may confer distinct chemical properties that enhance its utility in organic synthesis compared to its analogs .

Propiedades

IUPAC Name |

(4-cyanophenyl) carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-8(11)12-7-3-1-6(5-10)2-4-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOIFGNHLTVCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.